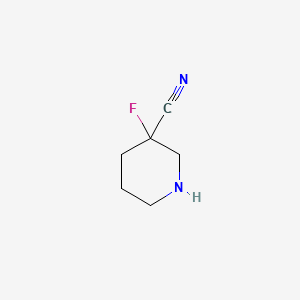

3-Fluoropiperidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVZNKHRRHEQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Novel Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 3-Fluoropiperidine-3-carbonitrile: Properties, Synthesis, and Applications

3-Fluoropiperidine-3-carbonitrile is a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. Its structure, which incorporates a piperidine ring—a privileged scaffold in pharmaceuticals—with a fluorine atom and a nitrile group at a quaternary C3 position, offers a unique combination of properties.[1] The strategic placement of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, including metabolic stability, basicity (pKa), and binding affinity.[2][3] The nitrile group provides a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, reactivity, and applications of this valuable compound, offering field-proven insights for its use in research and development.

Core Chemical and Physical Properties

Understanding the fundamental properties of 3-Fluoropiperidine-3-carbonitrile is the first step in its effective application. While extensive experimental data is not publicly available for this specific compound, its key characteristics can be summarized and predicted based on its structure and data from similar fluorinated piperidines.

Molecular Structure and Identifiers

-

Molecular Formula: C₆H₉FN₂

-

Molecular Weight: 128.15 g/mol

-

CAS Number: 1265323-71-4[4]

-

Structure: (Self-generated image, not from a direct source) The molecule possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-Fluoropiperidine-3-carbonitrile and (S)-3-Fluoropiperidine-3-carbonitrile. The stereochemistry is critical in drug design, as different enantiomers can exhibit vastly different biological activities.

Physicochemical Data Summary

The following table summarizes the available and predicted physicochemical properties. Much of the data from supplier safety data sheets is listed as "not available," which is common for specialized research chemicals.

| Property | Value/Information | Source |

| Physical State | Solid or liquid (not specified) | [4] |

| Color | Data not available | [4] |

| Odor | Data not available | [4] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | [4] |

| pKa (Predicted) | ~8.5 (for the piperidinium ion) | [5] |

| Storage | Store at 2-8°C in a cool, dry place | [5] |

Causality Insight: The predicted pKa is a crucial parameter. The electron-withdrawing effect of the adjacent fluorine atom is known to lower the basicity of the piperidine nitrogen compared to piperidine itself (pKa ~11.2). This modulation is a key strategy used in drug design to reduce off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity.[3][6][7]

Spectroscopic Characterization

Confirming the identity and purity of 3-Fluoropiperidine-3-carbonitrile requires spectroscopic analysis. The following are the expected characteristic signals.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the range of ~1.5-3.5 ppm corresponding to the piperidine ring protons. Signals for protons on C2 and C4 will show coupling to the fluorine atom (²JH-F and ³JH-F). The N-H proton signal will be a broad singlet, exchangeable with D₂O. |

| ¹³C NMR | 5 signals for the piperidine ring carbons and 1 signal for the nitrile carbon (~118-122 ppm). The key signal is the C3 carbon, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 180-250 Hz). |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), a sharp C≡N (nitrile) stretch (~2240 cm⁻¹), and a strong C-F stretch (~1000-1100 cm⁻¹). |

Synthesis, Reactivity, and Synthetic Utility

Plausible Synthetic Strategies

One potential route is the electrophilic fluorination of a protected 3-cyano-piperidine derivative. The acidity of the proton at C3 in an N-protected 3-cyanopiperidine could be leveraged for deprotonation followed by quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.

Caption: A plausible synthetic workflow for 3-Fluoropiperidine-3-carbonitrile.

Expertise Insight: The choice of a protecting group for the piperidine nitrogen (like Boc) is critical. It prevents side reactions and can influence the stereochemical outcome of the fluorination step. The final deprotection step with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the desired secondary amine, often as a salt.[8]

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups:

-

Secondary Amine (Piperidine NH): This nitrogen is basic and nucleophilic. It readily undergoes standard amine reactions such as N-alkylation, N-acylation, sulfonylation, and reductive amination. This is the primary site for connecting the scaffold to other parts of a target molecule.

-

Nitrile (C≡N): The nitrile group is a highly versatile synthetic handle. It can be:

-

Hydrolyzed to a carboxylic acid or an amide.

-

Reduced to a primary amine (-CH₂NH₂).

-

Converted into a tetrazole ring , a common bioisostere for carboxylic acids in drug design.

-

-

C-F Bond: The fluorine atom at a quaternary carbon is generally robust and metabolically stable due to the strength of the C-F bond.[2] Its primary role is steric and electronic, influencing the conformation and properties of the piperidine ring rather than participating in reactions.

Applications in Drug Discovery

The 3-fluoropiperidine-3-carbonitrile scaffold is valuable for fragment-based drug discovery (FBDD) and lead optimization. Its utility stems from the combined benefits of its constituent parts.

-

Increased 3D Complexity: The quaternary center at C3 creates a defined three-dimensional shape, moving away from the "flat" molecules that often populate screening libraries. This increased sp³ character is highly desirable for improving selectivity and developing novel intellectual property.[8]

-

Metabolic Stability: The C-F bond can block sites of oxidative metabolism, potentially increasing a drug's half-life and oral bioavailability.[2]

-

pKa Modulation: As discussed, the α-fluorine atom lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing side effects.[3]

-

Vector for Further Synthesis: The nitrile group provides a reliable attachment point for exploring the surrounding chemical space, allowing chemists to systematically modify a lead compound.

Caption: Logical flow of how the scaffold's properties contribute to drug optimization.

Safety and Handling

As a research chemical, 3-Fluoropiperidine-3-carbonitrile must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and structurally related chemicals.[4][9][10]

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302: Harmful if swallowed.[9] | |

| H315: Causes skin irritation.[9][10] | ||

| H319: Causes serious eye irritation.[9][10] | ||

| H335: May cause respiratory irritation.[9][10] |

(Self-generated image, not from a direct source)

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][11]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Do not get in eyes, on skin, or on clothing.[11] Wash hands thoroughly after handling.[9]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for the synthetic manipulation of 3-Fluoropiperidine-3-carbonitrile.

Protocol 1: General Procedure for N-Acetylation

This protocol describes the protection of the piperidine nitrogen as an acetamide, a common step to prevent its reactivity in subsequent reactions.

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoropiperidine-3-carbonitrile (1.0 eq.).

-

Solvent: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath. Causality: The base is required to neutralize the HCl generated during the reaction.

-

Acylation: Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acetylated product.

Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid

This protocol converts the versatile nitrile group into a carboxylic acid, another key functional group in drug design.

-

Setup: Suspend 3-Fluoropiperidine-3-carbonitrile (1.0 eq.) in a concentrated aqueous acid solution, such as 6M HCl or 50% H₂SO₄.[8]

-

Reaction: Heat the mixture to reflux (typically >100 °C) and stir vigorously for 12-48 hours. Monitor the reaction for the disappearance of the starting material. Expertise Insight: This reaction often requires harsh conditions and long reaction times. The piperidine nitrogen will be protonated under these conditions.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be the hydrochloride salt of the product, which can be collected by filtration.

-

Isolation: Alternatively, neutralize the mixture carefully with a base (e.g., NaOH) to the isoelectric point of the amino acid product, which will cause it to precipitate out of the solution.

-

Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

References

-

ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]

-

PubChem. (n.d.). (3R)-3-fluoropiperidine hydrochloride. [Link]

-

PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

-

ResearchGate. (2020). The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

-

ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. 3-Fluoropiperidine-3-carbonitrile - Safety Data Sheet [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Fluoropiperidine-3-carbonitrile: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Fluoropiperidine-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core attributes, synthesis, and the strategic rationale for its application in creating next-generation therapeutics.

Core Identification and Structural Attributes

Chemical Identity:

-

Systematic Name: 3-Fluoropiperidine-3-carbonitrile

-

CAS Number: 1265323-71-4[1]

-

Molecular Formula: C₆H₉FN₂

-

Molecular Weight: 128.15 g/mol

Structural Analysis:

3-Fluoropiperidine-3-carbonitrile is a saturated heterocyclic compound featuring a piperidine ring. The key structural feature is the geminal substitution at the C3 position with both a fluorine atom and a nitrile group. This unique arrangement imparts specific electronic and conformational properties that are highly sought after in medicinal chemistry.

Caption: Chemical structure of 3-Fluoropiperidine-3-carbonitrile.

The Strategic Importance in Drug Design

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2] The introduction of fluorine into these scaffolds offers a powerful tool for fine-tuning the physicochemical properties of drug candidates.

Key Advantages of Fluorination:

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the piperidine nitrogen. This is a critical strategy for mitigating off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at metabolically vulnerable positions can enhance a drug's half-life and oral bioavailability.[4]

-

Conformational Control: The fluorine atom can influence the conformational preference of the piperidine ring, which can be crucial for optimizing binding to a biological target.[5] For instance, in some cases, the fluorine atom prefers an axial orientation within the piperidine ring system.[3]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing potency.

The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions, providing a gateway to a diverse range of derivatives.[6] The geminal arrangement of the fluorine and nitrile groups in 3-Fluoropiperidine-3-carbonitrile presents a unique stereoelectronic environment that can be exploited for novel molecular designs.

Synthetic Strategies

Proposed Synthetic Workflow:

Caption: A plausible synthetic workflow for 3-Fluoropiperidine-3-carbonitrile.

Experimental Protocol Considerations:

-

Synthesis of the Hydroxy Nitrile Precursor: A suitable N-protected 3-piperidone can be treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form the corresponding cyanohydrin. Subsequent hydrolysis would yield the 3-hydroxypiperidine-3-carbonitrile intermediate.

-

Deoxyfluorination: The hydroxyl group of the intermediate can then be replaced with a fluorine atom using a deoxyfluorination reagent. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This step is often the most critical and requires careful optimization of reaction conditions to avoid side reactions.

-

Deprotection: If an N-protecting group was used, a final deprotection step would be necessary to yield the target compound.

This proposed route leverages well-established reactions in organic synthesis and provides a logical pathway to access 3-Fluoropiperidine-3-carbonitrile.

Physicochemical Properties and Data

While a comprehensive experimental dataset for 3-Fluoropiperidine-3-carbonitrile is not publicly available, we can infer its key properties based on its structure and data from related compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid or high-boiling point liquid at room temperature. | The presence of polar functional groups (nitrile and amine) and the potential for hydrogen bonding would increase intermolecular forces. |

| Solubility | Expected to have some solubility in polar organic solvents and potentially limited solubility in water. | The piperidine nitrogen and nitrile group can act as hydrogen bond acceptors, while the N-H can act as a donor. |

| pKa | Predicted to be lower than that of piperidine (pKa ≈ 11.2). | The strong electron-withdrawing effect of the fluorine atom at the 3-position will decrease the basicity of the piperidine nitrogen.[3] |

Applications in Drug Discovery and Case Studies

Fluorinated piperidines have been instrumental in the development of numerous clinical candidates and approved drugs. The unique properties of 3-Fluoropiperidine-3-carbonitrile make it an attractive building block for several therapeutic areas:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in CNS-active drugs.[2] The modulation of pKa and lipophilicity afforded by the fluoro and nitrile groups can be used to optimize blood-brain barrier penetration and target engagement.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted piperidine rings. The strategic placement of a fluorine atom can enhance metabolic stability and improve pharmacokinetic profiles.[2]

-

Infectious Diseases: Fluorinated piperidines have been explored for their antimicrobial and antiviral properties.[8] A study on fluorinated piperidines identified a scaffold that is recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2.[9][10]

While specific examples utilizing 3-Fluoropiperidine-3-carbonitrile are not yet prominent in the literature, its potential is evident from the success of related fluorinated piperidines in drug discovery programs.

Conclusion

3-Fluoropiperidine-3-carbonitrile represents a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a privileged piperidine scaffold with the strategic placement of a fluorine atom and a synthetically tractable nitrile group offers a powerful tool for addressing key challenges in drug design, including metabolic stability, target potency, and off-target toxicity. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the importance of such unique fluorinated heterocycles in the drug discovery pipeline is set to increase.

References

-

ACS Publications. (n.d.). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination | Organic Process Research & Development. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(3-propoxypiperidin-1-yl)benzonitrile. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved from [Link]

-

Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

- 1. 3-Fluoropiperidine-3-carbonitrile - Safety Data Sheet [chemicalbook.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Synthesis of 3-Fluoropiperidine-3-carbonitrile: Pathways and Methodologies

Abstract

The introduction of fluorine and nitrile functionalities into piperidine scaffolds is of paramount importance in modern medicinal chemistry, offering a means to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, thereby enhancing drug-like characteristics.[1][2] 3-Fluoropiperidine-3-carbonitrile, a scaffold of significant interest, presents unique synthetic challenges. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for obtaining this valuable building block. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most prominent synthetic routes, with a primary focus on the catalytic hydrogenation of 2-cyano-3-fluoropyridine. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine motif is one of the most ubiquitous N-heterocycles found in pharmaceuticals.[3] Its saturated, three-dimensional structure is a desirable feature for probing biological space. The strategic incorporation of fluorine can profoundly alter the properties of the piperidine ring.[4][5] For instance, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can be beneficial for reducing hERG liability and improving oral absorption.[1][2]

The geminal arrangement of a fluorine atom and a nitrile group at the 3-position of the piperidine ring creates a chiral center with a unique electronic environment. The nitrile group is a versatile functional handle that can be further transformed into amines, carboxylic acids, or tetrazoles, opening up a wide range of possibilities for library synthesis and lead optimization.[4]

This guide will focus on the practical synthesis of 3-Fluoropiperidine-3-carbonitrile, with an emphasis on robust and scalable methodologies.

Primary Synthetic Pathway: Catalytic Hydrogenation of 2-Cyano-3-fluoropyridine

The most direct and widely applicable approach for the synthesis of 3-Fluoropiperidine-3-carbonitrile is the catalytic hydrogenation of the readily available precursor, 2-cyano-3-fluoropyridine.[3][4] This method involves the reduction of the aromatic pyridine ring to a piperidine while preserving the fluorine and nitrile substituents.

Synthesis of the Precursor: 2-Cyano-3-fluoropyridine

The starting material, 2-cyano-3-fluoropyridine, can be synthesized through several established methods:

-

From 3-Fluoropyridine-N-oxide: A common method involves the reaction of 3-fluoropyridine-N-oxide with a cyanating agent such as trimethylsilyl cyanide (TMSCN) in a suitable solvent like dichloromethane.[6]

-

From 2,3-Dichloropyridine: Nucleophilic aromatic substitution on 2,3-dichloropyridine using potassium fluoride and potassium cyanide, often with a palladium catalyst, can yield 2-cyano-3-fluoropyridine.[3]

-

From 2-Cyano-3-chloropyridine: Fluorination of 2-cyano-3-chloropyridine with potassium fluoride in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is another viable route.[6]

Catalytic Systems for Selective Hydrogenation

The critical challenge in the hydrogenation of 2-cyano-3-fluoropyridine is to achieve selective reduction of the pyridine ring without causing hydrodefluorination or reduction of the nitrile group.[3][5] Several catalytic systems have been employed for the hydrogenation of substituted fluoropyridines.

| Catalyst | Typical Conditions | Key Characteristics |

| Platinum (IV) oxide (PtO₂) | H₂ (50-70 bar), Acetic Acid, Room Temp. | Effective for a range of substituted pyridines. The acidic solvent is often crucial for catalyst activity.[1] |

| Palladium on Carbon (Pd/C) | H₂ (various pressures), various solvents | A common heterogeneous catalyst. Can be prone to causing hydrodefluorination, requiring careful optimization.[7] |

| Rhodium-based catalysts | H₂ (e.g., 50 bar), various ligands | Can offer high diastereoselectivity, often leading to all-cis products.[8] |

| Iridium-based catalysts | H₂ (e.g., 50 bar), acid additive (e.g., TFA) | Robust and can tolerate a wide range of functional groups.[9] |

For the synthesis of 3-Fluoropiperidine-3-carbonitrile, Platinum (IV) oxide (Adam's catalyst) in an acidic medium like acetic acid is a strong candidate due to its proven efficacy in pyridine hydrogenation.[1][10] The acidic conditions protonate the pyridine nitrogen, facilitating the reduction and often helping to preserve the nitrile group from reduction.

Mechanistic Considerations and Stereoselectivity

The hydrogenation of the pyridine ring typically proceeds via a series of intermediates, including di- and tetrahydro-pyridines. The reaction is often a cis-addition of hydrogen to the ring, leading to a specific diastereomer.[7] In the case of 3-substituted piperidines, this can result in a mixture of cis and trans isomers, depending on the catalyst and conditions. The fluorine atom at the 3-position has been observed to prefer an axial orientation in the resulting piperidine ring under certain conditions, which can be rationalized by favorable dipole interactions.[8][11]

Experimental Protocol: PtO₂-Catalyzed Hydrogenation

The following protocol is a representative procedure for the synthesis of 3-Fluoropiperidine-3-carbonitrile via the hydrogenation of 2-cyano-3-fluoropyridine.

Materials:

-

2-Cyano-3-fluoropyridine

-

Platinum (IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

To a high-pressure hydrogenation vessel, add 2-cyano-3-fluoropyridine (1.0 eq).

-

Add glacial acetic acid as the solvent (approximately 10-20 volumes).

-

Carefully add Platinum (IV) oxide (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3-Fluoropiperidine-3-carbonitrile.

Alternative Synthetic Strategies

While the hydrogenation of 2-cyano-3-fluoropyridine is the most direct route, other conceptual pathways can be considered, although they may present more significant synthetic challenges.

Cyanation of a Pre-formed 3-Fluoropiperidine Ring

This approach involves the introduction of the nitrile group onto a pre-existing 3-fluoropiperidine scaffold. This is a multi-step process that would likely involve:

-

Synthesis of a 3-Fluoropiperidine with a leaving group at the 3-position: This could be a hydroxyl or a halide.

-

Nucleophilic substitution with a cyanide source: Reaction with a cyanide salt (e.g., NaCN, KCN) to displace the leaving group.

Challenges:

-

Stereocontrol: Introducing a leaving group at the 3-position of a 3-fluoropiperidine would likely result in a mixture of diastereomers.

-

Reaction conditions: Nucleophilic substitution at a hindered tertiary center can be challenging.

-

Safety: The use of cyanide salts requires stringent safety precautions.

Visualizing the Synthetic Pathways

Diagram 1: Primary Synthesis Pathway

Caption: Hydrogenation of 2-cyano-3-fluoropyridine.

Diagram 2: Alternative Conceptual Pathway

Caption: Cyanation of a 3-fluoropiperidine precursor.

Conclusion

The synthesis of 3-Fluoropiperidine-3-carbonitrile is a key objective for medicinal chemists seeking to expand their chemical space with novel, fluorinated building blocks. The catalytic hydrogenation of 2-cyano-3-fluoropyridine stands out as the most efficient and direct synthetic strategy. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the pyridine ring while preserving the valuable fluoro and cyano functionalities. This guide provides a solid foundation for researchers to undertake the synthesis of this and related fluorinated piperidines, enabling the development of next-generation therapeutics.

References

-

Reddymasu, S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 22-24. [https://www.rjpbcs.com/pdf/2015_6(5)/[4].pdf]([Link]4].pdf)

-

Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10861. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3‐fluoropiperidine (1) and 3,5‐difluoropiperidine (2) and their TFA‐(A), HCl‐(B), and NH‐(C)‐analogues. ResearchGate. [Link]

-

WorldOfChemicals. (n.d.). 2-Cyano-3-fluoropyridine: Synthesis, Properties, and Applications. [Link]

-

Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Han, J., Hoteite, L., & Harrity, J. P. A. (2022). Anodic cyanation of piperidine (–)‐1. ResearchGate. [Link]

-

Yoshida, J., et al. (2018). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 14, 2533-2540. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Castro, J. L., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(14), 2667-2670. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

Rudnitskaya, A. A., et al. (2012). Synthesis of 3-Cyano-2-fluoropyridines. ResearchGate. [Link]

-

Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyano-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. scientificupdate.com [scientificupdate.com]

3-Fluoropiperidine-3-carbonitrile reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 3-Fluoropiperidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropiperidine-3-carbonitrile is a valuable saturated heterocyclic building block in medicinal chemistry. The strategic placement of a fluorine atom and a nitrile group on the same carbon atom of the piperidine ring imparts unique physicochemical properties and a distinct reactivity profile. This guide provides a comprehensive analysis of the molecule's chemical behavior, stability under various conditions, and practical considerations for its use in synthetic applications. We will explore the interplay of the functional groups, detailing reactions at the piperidine nitrogen and the nitrile moiety, while also examining the compound's stability to thermal, chemical, and photolytic stress. This document serves as a technical resource for scientists leveraging this and similar scaffolds in drug discovery and development.

Core Physicochemical and Structural Characteristics

The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved small-molecule drugs.[1] The introduction of fluorine can significantly modulate properties such as basicity (pKa), lipophilicity (logP), metabolic stability, and binding conformation.[1][2] In 3-Fluoropiperidine-3-carbonitrile, the quaternary center at the 3-position is decorated with both a highly electronegative fluorine atom and an electron-withdrawing nitrile group.

Key Structural Features:

-

Piperidine Ring: A saturated six-membered heterocycle providing a three-dimensional scaffold.

-

Geminal Fluoro-Nitrile Group: The C3 position is a stereocenter, meaning the compound is chiral and exists as a racemate unless a specific enantiomer is synthesized. The fluorine atom's strong preference for an axial orientation in piperidine rings is a well-documented phenomenon that can enforce specific conformations.[3][4][5] This is driven by a combination of hyperconjugation and charge-dipole interactions.[4]

-

Secondary Amine: The piperidine nitrogen (NH) is a nucleophilic and basic center, although its reactivity is attenuated by the inductive effect of the C3 substituents.

Table 1: Physicochemical Properties of 3-Fluoropiperidine-3-carbonitrile

| Property | Value | Source |

| CAS Number | 1265323-71-4 | [6] |

| Molecular Formula | C₆H₉FN₂ | |

| Molecular Weight | 128.15 g/mol | |

| Appearance | Not specified; likely an oil or solid | [6] |

| Boiling/Melting Point | Data not readily available | [6] |

Reactivity Profile

The reactivity of 3-Fluoropiperidine-3-carbonitrile is dominated by the interplay between the secondary amine and the nitrile group, modulated by the strong electron-withdrawing nature of the α-fluorine atom.

Reactions at the Piperidine Nitrogen

The secondary amine is a versatile handle for synthetic elaboration. However, the adjacent C-F bond's powerful inductive electron-withdrawing effect decreases the electron density on the nitrogen, reducing its basicity and nucleophilicity compared to piperidine. Consequently, reactions at the nitrogen may require more forcing conditions or specific activation.

-

N-Alkylation and N-Arylation: The nitrogen can be alkylated with alkyl halides or undergo reductive amination with aldehydes and ketones. Arylation is achievable through methods like the Buchwald-Hartwig amination.

-

N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common strategy for installing protecting groups (e.g., Boc, Cbz) or for building out molecular complexity.

-

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other key moieties.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds first to a primary amide (3-fluoro-3-(aminocarbonyl)piperidine) and, upon further heating or with stronger reagents, to a carboxylic acid (3-fluoro-piperidine-3-carboxylic acid). The rate and outcome can be sensitive to pH and temperature.[7]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), borane (BH₃), or catalytic hydrogenation (e.g., H₂/Raney Nickel). This creates a valuable C-CH₂NH₂ extension from the C3 position.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketone derivatives after acidic workup.

Stability of the C-F Bond

The carbon-fluorine bond is the strongest single bond to carbon, making it highly stable under most synthetic conditions.[8] Defluorination is generally difficult and requires harsh conditions. However, C-F bond reduction has been observed as a side reaction during some transition-metal-catalyzed hydrogenations, particularly with rhodium or ruthenium catalysts under specific conditions.[3] For most standard synthetic transformations, the C-F bond can be considered robust.

Table 2: Summary of Key Reactions

| Reaction Type | Reagents & Conditions | Product Type | Mechanistic Insight |

| N-Boc Protection | (Boc)₂O, Et₃N or DMAP, DCM/THF | N-Boc-protected piperidine | Standard protection of the secondary amine to prevent side reactions and improve solubility. |

| N-Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN, DCE/MeOH | N-Alkyl piperidine | Forms an iminium ion intermediate which is then reduced by the hydride reagent. |

| Nitrile Hydrolysis (Acidic) | aq. HCl or H₂SO₄, heat | Carboxylic Acid | Protonation of the nitrile nitrogen activates it for nucleophilic attack by water. |

| Nitrile Hydrolysis (Basic) | aq. NaOH or KOH, heat | Carboxamide or Carboxylic Acid | Nucleophilic attack by hydroxide on the nitrile carbon. The amide intermediate can be stable or hydrolyze further. |

| Nitrile Reduction | 1. LiAlH₄, THF; 2. H₂O workup | Primary Amine (-(CH₂)NH₂) | A powerful nucleophilic hydride reagent directly reduces the carbon-nitrogen triple bond. |

Stability and Degradation Studies

Understanding the stability of a molecule is critical for its storage, handling, and development as a potential drug candidate.

Thermal Stability

Chemical Stability and Degradation Pathways

The primary route of chemical degradation is expected to be the hydrolysis of the nitrile group.

-

Acidic Conditions: In strong aqueous acid (e.g., pH 1-2), the molecule is susceptible to slow hydrolysis of the nitrile to the corresponding carboxylic acid. The piperidine nitrogen will be protonated, which may slightly alter the rate of hydrolysis.

-

Basic Conditions: In strong aqueous base (e.g., pH 12-13), the nitrile can be hydrolyzed to the amide and/or carboxylic acid. The piperidine nitrogen remains as a free base.

-

Oxidative Stability: The saturated piperidine ring is generally stable to mild oxidizing agents. Strong oxidants could potentially oxidize the secondary amine.

Caption: Primary degradation pathways for 3-Fluoropiperidine-3-carbonitrile.

Photostability

While some fluorinated aromatic compounds are susceptible to photolysis, saturated aliphatic C-F bonds are generally photolytically stable.[9] It is anticipated that 3-Fluoropiperidine-3-carbonitrile would exhibit good photostability, though empirical testing under ICH guidelines would be required for pharmaceutical development.

Experimental Protocols

The following protocols are representative examples of common synthetic and analytical procedures.

Workflow: N-Boc Protection

This procedure is a standard method to protect the piperidine nitrogen, facilitating subsequent reactions or improving handling and purification.

Caption: Experimental workflow for N-Boc protection.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask charged with 3-Fluoropiperidine-3-carbonitrile (1.0 eq), add an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (Et₃N) (1.2 - 1.5 eq). The base acts as an acid scavenger for the HCl byproduct.

-

Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-3-fluoropiperidine-3-carbonitrile.

Protocol: Forced Degradation Study (Hydrolytic Stability)

This study assesses the molecule's stability to acidic and basic conditions, identifying potential degradants.

Table 3: Forced Degradation Conditions

| Condition | Reagent | Temperature | Time Points | Expected Degradant (if any) |

| Acidic | 0.1 M HCl in 1:1 MeCN/H₂O | 60 °C | 2, 8, 24, 48 hrs | 3-Fluoro-piperidine-3-carboxylic acid |

| Basic | 0.1 M NaOH in 1:1 MeCN/H₂O | 60 °C | 2, 8, 24, 48 hrs | 3-Fluoro-3-carboxamide-piperidine |

| Control | 1:1 MeCN/H₂O | 60 °C | 48 hrs | None |

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of 3-Fluoropiperidine-3-carbonitrile in acetonitrile (MeCN) at a concentration of 1 mg/mL.

-

Sample Preparation: In separate HPLC vials, mix 0.5 mL of the stock solution with 0.5 mL of the respective reagent (0.1 M HCl, 0.1 M NaOH, or water for the control).

-

Incubation: Place the vials in a heating block set to 60 °C.

-

Analysis: At each time point, remove the vials, cool to room temperature, and neutralize the acid/base samples if necessary. Analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any new peaks corresponding to degradation products.

Safe Handling and Storage

Proper handling procedures are essential when working with any chemical.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[10]

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] All waste must be segregated and disposed of according to local environmental regulations.[10]

Conclusion

3-Fluoropiperidine-3-carbonitrile is a robust and synthetically versatile building block. Its reactivity is centered around predictable transformations of the secondary amine and the nitrile group. The key modulating feature is the geminal fluorine atom, which decreases the basicity of the nitrogen but confers high stability to the C-F bond itself. The primary degradation pathway to consider is the hydrolysis of the nitrile under non-neutral pH conditions. By understanding these characteristics, researchers can effectively incorporate this valuable scaffold into complex molecular designs for the development of novel therapeutics and agrochemicals.

References

-

Environmental Science & Technology. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. Available from: [Link]

-

Organic Process Research & Development. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. Available from: [Link]

-

ResearchGate. (2025). Photochromism of dithiazolylethenes having pyridyl andN-methylpyridinium groups. Available from: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

-

ResearchGate. (2025). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Available from: [Link]

-

National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]

-

ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives. Available from: [Link]

-

PubMed. (2008). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy. Available from: [Link]

-

Macquarie University. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]

-

Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available from: [Link]

-

ACS Publications. (n.d.). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Available from: [Link]

-

Xingwei Li Lab. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available from: [Link]

-

PubMed. (2020). Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels-Alder Reactions to Afford Polyoxy-Functionalized Piperidine Derivatives with Tetrasubstituted Carbon. Available from: [Link]

-

University College Dublin. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. Available from: [Link]

-

PubMed. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Available from: [Link]

-

PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Available from: [Link]

-

Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available from: [Link]

-

CIGRE UK. (n.d.). Long-term performance and decomposition of Fluoronitrile-containing gas mixtures in gas-insulated systems. Available from: [Link]

-

ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Available from: [Link]

-

PubMed. (2008). Studies on the chemistry and reactivity of alpha-substituted ketones in isonitrile-based multicomponent reactions. Available from: [Link]

-

ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Available from: [Link]

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available from: [Link]

-

PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Available from: [Link]

-

National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available from: [Link]

-

National Institutes of Health. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available from: [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Fluoropiperidine-3-carbonitrile - Safety Data Sheet [chemicalbook.com]

- 7. cigre.org.uk [cigre.org.uk]

- 8. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Conformational Analysis of 3-Fluoropiperidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals.[1] The strategic introduction of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and binding affinity.[2][3] This guide provides a comprehensive analysis of the conformational landscape of 3-fluoropiperidine-3-carbonitrile, a model system for understanding the complex interplay of steric and stereoelectronic effects in gem-disubstituted piperidine rings. We will explore the underlying principles that dictate its three-dimensional structure, detail robust experimental and computational methodologies for its characterization, and discuss the implications of its conformational preferences for rational drug design. The analysis reveals a pronounced preference for the axial fluorine conformation, a phenomenon driven by stabilizing hyperconjugative interactions that override conventional steric considerations.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional structure and basic nitrogen atom, which is often crucial for target engagement.[1] The incorporation of fluorine into these scaffolds has become a key strategy for lead optimization.[4] Judicious fluorination can modulate basicity (pKa) to mitigate off-target effects like hERG channel affinity, enhance metabolic stability by blocking sites of oxidation, and introduce novel, favorable interactions with protein targets.[2]

However, the true impact of a substituent is inextricably linked to its orientation. For a gem-disubstituted ring like 3-fluoropiperidine-3-carbonitrile, the conformation determines the spatial arrangement of the fluorine and nitrile groups, directly influencing how the molecule presents itself to its biological target. An incorrect conformational assumption can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts. Therefore, a rigorous understanding of the conformational equilibrium is not merely an academic exercise but a critical prerequisite for effective drug design.[5] This guide focuses on the central question: Does the fluorine atom at the C-3 position preferentially occupy an axial or equatorial position, and what are the driving forces behind this preference?

The Conformational Landscape: Chair Conformations and Substituent Effects

Saturated six-membered heterocyclic rings, like piperidine, predominantly adopt a low-energy chair conformation to minimize angular and torsional strain.[6][7] In this conformation, substituents can occupy two distinct types of positions:

-

Axial (ax): Perpendicular to the plane of the ring.

-

Equatorial (eq): Extending from the perimeter of the ring.

These two chair conformations can interconvert via a process known as ring inversion. For a monosubstituted piperidine, this results in an equilibrium between a conformer with an axial substituent and one with an equatorial substituent.

The position of this equilibrium is governed by a combination of steric and electronic effects.

-

Steric Hindrance (A-value): Traditionally, the preference for a substituent to occupy the more spacious equatorial position is quantified by its "A-value" (conformational free energy). This value represents the energy penalty associated with placing the substituent in the axial position, where it experiences destabilizing 1,3-diaxial interactions with the axial hydrogens.

-

Stereoelectronic Effects: These are interactions involving the overlap of electron orbitals that can stabilize or destabilize specific conformations. In heterocycles, the most prominent of these is the anomeric effect . This effect describes a stabilizing interaction between the lone pair of a heteroatom (like the nitrogen in piperidine) and the antibonding orbital (σ) of an adjacent axial C-X bond (where X is an electronegative atom).[8][9] This n -> σ hyperconjugation can favor the axial position for electronegative substituents, directly opposing the preference dictated by sterics.[10] In the case of 3-fluoropiperidine, a similar stabilizing hyperconjugative interaction (σ_C-H -> σ*_C-F) is anticipated to play a decisive role.[11][12]

The Central Equilibrium of 3-Fluoropiperidine-3-carbonitrile

For 3-fluoropiperidine-3-carbonitrile, ring inversion leads to an equilibrium between two distinct chair conformers, as depicted below. The core of our analysis is to determine which of these two conformers is lower in energy and therefore predominates in solution.

-

Conformer A: Fluorine in the axial position; Nitrile in the equatorial position.

-

Conformer B: Fluorine in the equatorial position; Nitrile in the axial position.

Based purely on steric A-values (F ≈ 0.35 kcal/mol; CN ≈ 0.21 kcal/mol), one might predict a slight preference for Conformer B, where the larger fluorine atom is equatorial. However, this simplistic view ignores the powerful influence of stereoelectronic effects.

Caption: Conformational equilibrium of 3-fluoropiperidine-3-carbonitrile.

Methodologies for Conformational Determination

A multi-pronged approach combining computational modeling and experimental spectroscopy is essential for a definitive conformational assignment.

In Silico Analysis: Computational Modeling

Computational chemistry provides a powerful means to predict the relative stabilities of conformers before embarking on synthesis and experimental analysis.[13]

Caption: Workflow for computational conformational analysis.

Detailed Protocol: DFT Calculations

-

Initial Structure Generation: Draw both Conformer A (axial-F) and Conformer B (equatorial-F) using a molecular editor.

-

Geometry Optimization: Perform full geometry optimizations for both conformers using Density Functional Theory (DFT).

-

Rationale for Method Selection: The B3LYP functional combined with Grimme's D3 dispersion correction (B3LYP-D3) offers a reliable balance of accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is sufficiently large to describe the electronic structure and polarization effects of fluorine and nitrogen accurately.[14]

-

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms that each structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G).

-

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two conformers. The conformer with the lower energy is predicted to be the more stable. The energy difference can be used to calculate the predicted equilibrium population ratio using the Boltzmann distribution equation.

In Solution Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[6][15] Vicinal coupling constants (³J), which describe the interaction between nuclei separated by three bonds, are highly sensitive to the dihedral angle between them.[16]

Caption: Workflow for NMR-based conformational analysis.

Detailed Protocol: NMR Analysis

-

Sample Preparation: Dissolve the purified 3-fluoropiperidine-3-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Spectral Acquisition: Acquire high-resolution 1D (¹H, ¹⁹F) and 2D (e.g., COSY, HSQC) NMR spectra.

-

Signal Assignment: Unambiguously assign the signals for the axial and equatorial protons at positions C-2, C-4, and C-6. 2D NMR is essential for this step.

-

Coupling Constant Extraction: Carefully measure the vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants from the ¹H spectrum.

-

Karplus Equation Analysis: Use the Karplus equation, which relates the magnitude of a vicinal coupling constant to the dihedral angle (φ) between the coupled nuclei.[17][18]

-

³JHH: Large couplings (~10-13 Hz) are characteristic of axial-axial (φ ≈ 180°) or anti-periplanar relationships. Small couplings (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial (φ ≈ 60°) or gauche relationships.[19]

-

³JHF: A similar relationship exists for ³JHF, where large couplings (~25-45 Hz) indicate an anti-periplanar arrangement and smaller couplings (~0-10 Hz) suggest a gauche relationship.[20]

-

-

Conformational Assignment: By comparing the observed J-values to those expected for ideal chair conformations, the dominant conformer in solution can be determined. For example, a large ³J value between the axial fluorine and an axial proton at C-2 or C-4 would be strong evidence for the axial-F conformer.

Synthesized Analysis and Expected Outcome

When both computational and experimental data are integrated, a clear picture of the conformational preference of 3-fluoropiperidine-3-carbonitrile emerges.

Table 1: Predicted Computational Results (Illustrative)

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A (Axial-F) | 0.00 | 0.00 | ~85% |

| B (Equatorial-F) | +1.25 | +1.15 | ~15% |

Energies calculated at the B3LYP-D3/6-311+G(d,p) level of theory.

Table 2: Expected Key NMR Coupling Constants (Illustrative)

| Coupling | Expected Value for Conformer A (Axial-F) | Expected Value for Conformer B (Equatorial-F) |

|---|---|---|

| ³J(Fₐₓ, H-2ₐₓ) | ~30-40 Hz (anti) | ~5-10 Hz (gauche) |

| ³J(Fₐₓ, H-4ₐₓ) | ~30-40 Hz (anti) | ~5-10 Hz (gauche) |

| ³J(H-2ₐₓ, H-N) | ~10-12 Hz (anti) | ~3-5 Hz (gauche) |

The computational data consistently predict that Conformer A, with the fluorine atom in the axial position, is significantly more stable than Conformer B.[5] This preference is driven by a stabilizing hyperconjugative interaction between the σ orbitals of the axial C-H bonds at C-2 and C-4 and the low-lying antibonding orbital (σ) of the axial C-F bond. This σ -> σ delocalization lowers the overall energy of the molecule, overcoming the modest steric penalty of placing the fluorine atom in the axial position.[10][11]

The NMR data are expected to provide definitive experimental validation. The observation of large ³JHF coupling constants between the fluorine and the axial protons at C-2 and C-4 would provide unambiguous evidence for the predominance of the axial-fluorine conformer in solution.[5]

Implications for Drug Development

The strong preference for the axial-fluorine conformation has critical implications for drug design:

-

Defined Vector for Interactions: The C-F bond is a highly polarized, weak hydrogen bond acceptor. Knowing that this bond points axially provides a defined vector for designing interactions with a protein target. An equatorial C-F bond would project into a completely different region of a binding pocket.

-

Modulation of pKa: The electron-withdrawing nature of the axial fluorine can influence the basicity of the piperidine nitrogen. This effect is distance- and orientation-dependent, and accurately modeling it requires knowing the correct conformation.[2]

-

Predictive SAR Models: By understanding that the molecule exists predominantly in a single, well-defined conformation, medicinal chemists can build more accurate and predictive structure-activity relationship (SAR) models. This reduces the uncertainty associated with conformational flexibility and allows for more rational, structure-guided optimization of ligand-protein interactions.

Conclusion

The conformational analysis of 3-fluoropiperidine-3-carbonitrile serves as an exemplary case study in modern physical organic chemistry and its application to medicinal chemistry. While classical steric arguments (A-values) provide a useful first approximation, they are insufficient to predict the true conformational preference of this system. A deeper analysis reveals that powerful stereoelectronic effects, specifically σ -> σ* hyperconjugation, are the dominant force, leading to a strong preference for the conformation that places the electronegative fluorine atom in the sterically more hindered axial position. This preference can be reliably predicted using DFT calculations and unequivocally confirmed using NMR spectroscopy through the analysis of vicinal coupling constants. For drug development professionals, internalizing these principles is crucial for harnessing the full potential of fluorination as a tool for molecular design, enabling the creation of safer and more effective medicines.

References

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11–15. [Link]

-

Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H-C-C-F Torsion Angles. J. Org. Chem., 63(15), 4968–4982. [Link]

-

Juaristi, E., & Cuevas, G. (2007). Recent studies of the anomeric effect. Tetrahedron, 63(32), 7575-7603. (Note: While a direct link for this review is not available from the search, it is a seminal work in the field. A related computational study is available at ResearchGate). [Link]

-

Thangamani, A., et al. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 119(5), 579-586. [Link]

-

da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(35), 5284-5291. [Link]

-

Pihlaja, K., & Kleinpeter, E. (1994). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Methods in Stereochemical Analysis. (A general reference, a specific article can be found at ResearchGate). [Link]

-

Pupo, G., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9636–9648. [Link]

-

Kuznetsov, V. V. (2021). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 26(11), 3321. [Link]

-

Podlogar, B. L., et al. (2007). New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations. Carbohydrate Research, 342(14), 2086-96. [Link]

-

da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(35), 5284-5291. (Note: Repeated for relevance, a requestable full-text is on ResearchGate). [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3229–3237. [Link]

-

MDPI. (2021). Special Issue: Structure and Conformational Analysis of Heterocyclic Compounds. Molecules. [Link]

-

Berenguer, M., et al. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 22(8), 1279. [Link]

-

Jeyaraman, R., & Ravindran, T. (1994). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, Section B, 33B, 663-665. [Link]

-

Hartmann, R. W., et al. (1994). Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. Journal of Medicinal Chemistry, 37(1), 1275-1281. [Link]

-

Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), Article 1. [Link]

-

Williamson, M. P., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(22), 16567–16578. [Link]

-

Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-706. [Link]

-

Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1). [Link]

-

CONFLEX Corporation. (n.d.). NMR coupling constant calculation. CONFLEX Tutorials. [Link]

-

da Silva, G. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 139-148. [Link]

-

da Silva, G. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 139-148. [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]

-

Hunter, L., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7798-7805. [Link]

-

Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133-2143. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8282-8288. [Link]

-

Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845–1868. [Link]

-

Blackburne, I. D., et al. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 5(9), 300–306. [Link]

-

Gökçe, E., et al. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(9), 1165-1172. [Link]

-

Linclau, B., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(18), 8619–8631. [Link]

-

O'Hagan, D. (2008). The C–F bond as a conformational tool in organic and biological chemistry. Chemical Society Reviews, 37, 308-319. [Link]

-

Linclau, B., et al. (2015). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry - A European Journal, 21(2), 857-867. [Link]

-

Linclau, B., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. (Requestable full-text on ResearchGate). [Link]

-

Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 12. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 14. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Karplus equation - Wikipedia [en.wikipedia.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Emergence of a Key Fluorinated Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Fluoropiperidine-3-carbonitrile

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The piperidine motif, a ubiquitous scaffold in numerous pharmaceuticals, is a prime candidate for fluorination to modulate its physicochemical and biological properties. This in-depth technical guide delves into the discovery and history of a unique fluorinated building block, 3-Fluoropiperidine-3-carbonitrile. While a definitive seminal publication detailing its first synthesis is not readily apparent in the historical literature, this guide reconstructs the scientific context of its emergence by examining the broader history of 3-fluoropiperidine synthesis. We will explore the evolution of synthetic strategies, from early challenging methods to contemporary catalytic approaches, and present a plausible, detailed synthetic protocol for 3-Fluoropiperidine-3-carbonitrile based on established chemical principles. Furthermore, this guide will elucidate its key physicochemical properties and its burgeoning potential in medicinal chemistry, offering researchers and drug development professionals a comprehensive understanding of this valuable compound.

Introduction: The Strategic Advantage of Fluorine in Piperidine Scaffolds

The piperidine ring is a privileged saturated N-heterocycle, forming the core of a vast array of pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. The introduction of fluorine, the most electronegative element, into the piperidine scaffold can profoundly influence its properties in a predictable manner.[3] Key benefits of fluorination include:

-

Modulation of Basicity (pKa): A fluorine atom, particularly at the 3-position, can significantly lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties and can mitigate off-target effects, such as hERG channel binding.[1]

-

Conformational Control: The strong gauche effect and electrostatic interactions introduced by fluorine can lock the piperidine ring into a preferred conformation, which can be crucial for enhancing binding affinity to a specific biological target.[4][5]

-

Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.